1-(Pyridin-3-ylmethyl)piperazine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 213.71 g/mol. It is classified as a piperazine derivative, which are compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is often utilized in scientific research, particularly in the fields of chemistry and pharmacology, due to its potential interactions with various biological targets.
The synthesis of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride typically involves the reaction of pyridine-3-carbaldehyde with piperazine under controlled conditions. The general steps include:
Industrial methods may optimize these steps for large-scale production, focusing on maximizing yield and minimizing impurities .
The molecular structure of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride can be represented using various chemical notation systems:
InChI=1S/C10H15N3.ClH/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13;/h1-3,8,11H,4-7,9H2;1H
VLOXZZUJVVUYIF-UHFFFAOYSA-N
C1CN(CCN1)CC2=CN=CC=C2.Cl
These representations indicate a piperazine ring substituted with a pyridine moiety, highlighting its structural complexity .
1-(Pyridin-3-ylmethyl)piperazine hydrochloride can undergo several chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's properties and exploring its potential applications in medicinal chemistry .
The mechanism of action of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride primarily involves its interaction with specific biological targets such as receptors or enzymes.
Research continues to elucidate the precise molecular targets and pathways influenced by this compound, contributing to its potential therapeutic applications .
The physical and chemical properties of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.71 g/mol |
| CAS Number | 510725-49-2 |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
| Melting Point | Not specified |
These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications .
The applications of 1-(Pyridin-3-ylmethyl)piperazine hydrochloride span multiple scientific domains:
These diverse applications highlight the significance of this compound in advancing scientific research and development .
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3